![molecular formula C2H4INO B579411 IODOACETAMIDE, [1-14C] CAS No. 19333-30-3](/img/new.no-structure.jpg)
IODOACETAMIDE, [1-14C]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodoacetamide, [1-14C] is an organic compound with the chemical formula ICH2CONH2. It is a radiolabeled version of iodoacetamide, where the carbon atom in the acetamide group is replaced with the radioactive isotope carbon-14. This compound is widely used in biochemical research, particularly in the study of protein structure and function. It acts as an alkylating agent, reacting with thiol groups in cysteine residues to prevent the formation of disulfide bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iodoacetamide can be synthesized by the reaction of iodoacetic acid with ammonia. The reaction typically involves the following steps:
Preparation of Iodoacetic Acid: Iodoacetic acid is prepared by the iodination of acetic acid using iodine and red phosphorus.
Formation of Iodoacetamide: Iodoacetic acid is then reacted with ammonia to form iodoacetamide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of iodoacetamide follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Iodination: Iodination of acetic acid is carried out in large reactors with efficient mixing and temperature control.
Ammonolysis: The iodoacetic acid is then subjected to ammonolysis in large vessels, and the product is purified through crystallization and filtration techniques.
Análisis De Reacciones Químicas
Types of Reactions: Iodoacetamide primarily undergoes alkylation reactions with thiol groups in cysteine residues. It can also react with other nucleophilic groups such as amines, thioethers, and imidazoles under certain conditions.
Common Reagents and Conditions:
Alkylation: Iodoacetamide reacts with thiol groups in the presence of a slightly alkaline buffer (pH 8.0-8.5). Common reagents include ammonium bicarbonate and Tris(2-carboxyethyl)phosphine hydrochloride.
Substitution: It can undergo nucleophilic substitution reactions with amines and other nucleophiles under basic conditions.
Major Products:
S-Carboxyamidomethylcysteine: The primary product of the reaction with cysteine residues.
Other Alkylated Derivatives: Depending on the nucleophile, various alkylated derivatives can be formed.
Aplicaciones Científicas De Investigación
Iodoacetamide, [1-14C] is extensively used in scientific research due to its ability to label and modify proteins. Some key applications include:
Protein Structure and Function Studies: It is used to study the structure and function of proteins by preventing disulfide bond formation.
Enzyme Inhibition: It acts as an irreversible inhibitor of cysteine proteases by alkylating the catalytic cysteine residue.
Mass Spectrometry: It is used in peptide mapping and sequencing during mass spectrometry analysis.
Ubiquitin Studies: It is employed as an inhibitor of deubiquitinase enzymes, which are involved in the ubiquitin-proteasome pathway.
Cell Biology: It is used to inhibit glycolysis by targeting glyceraldehyde-3-phosphate dehydrogenase, affecting cellular metabolism.
Mecanismo De Acción
Iodoacetamide exerts its effects by alkylating thiol groups in cysteine residues. The alkylation reaction involves the formation of a covalent bond between the iodine atom in iodoacetamide and the sulfur atom in the thiol group. This prevents the formation of disulfide bonds and inhibits the activity of enzymes that rely on cysteine residues for their catalytic function. The primary molecular targets include cysteine proteases and enzymes involved in glycolysis, such as glyceraldehyde-3-phosphate dehydrogenase.
Comparación Con Compuestos Similares
Iodoacetic Acid: Similar to iodoacetamide but contains a carboxylic acid group instead of an amide group. It also alkylates thiol groups but reacts more slowly.
Chloroacetamide: Contains a chlorine atom instead of iodine. It is less reactive compared to iodoacetamide.
Bromoacetamide: Contains a bromine atom instead of iodine. It has intermediate reactivity between chloroacetamide and iodoacetamide.
Uniqueness: Iodoacetamide is unique due to its high reactivity and specificity towards thiol groups. It reacts faster than iodoacetic acid and forms more stable derivatives compared to chloroacetamide and bromoacetamide. Its radiolabeled version, [1-14C], allows for precise tracking and quantification in biochemical studies, making it a valuable tool in research.
Propiedades
Número CAS |
19333-30-3 |
|---|---|
Fórmula molecular |
C2H4INO |
Peso molecular |
186.957 |
Nombre IUPAC |
2-iodoacetamide |
InChI |
InChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5)/i2+2 |
Clave InChI |
PGLTVOMIXTUURA-HQMMCQRPSA-N |
SMILES |
C(C(=O)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


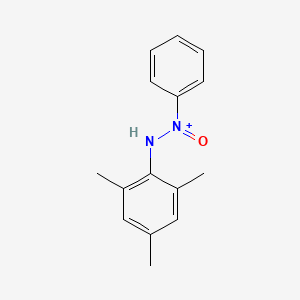
![(3S,10R,13S,14S)-10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579332.png)
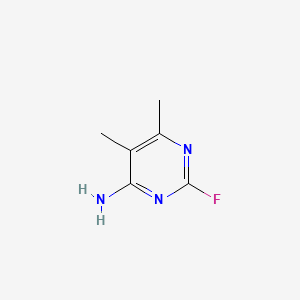
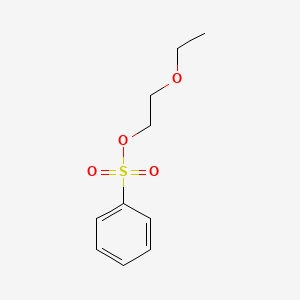
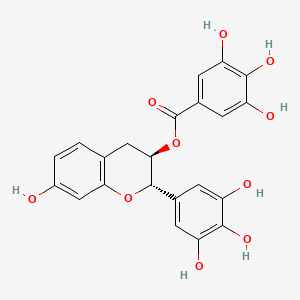
![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B579338.png)
![1,2,3,4,7,8,11,12-Octahydrobenzo[a]anthracene](/img/structure/B579339.png)
![(1S,3S,4R,7R,12R,14S,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-dione](/img/structure/B579341.png)
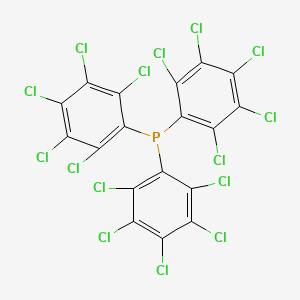
![2-(2-Chloro-ethoxy)-[1,3]dioxolane](/img/structure/B579345.png)
![(2S,5'R)-7-bromo-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B579347.png)

![(3R,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one](/img/structure/B579351.png)
